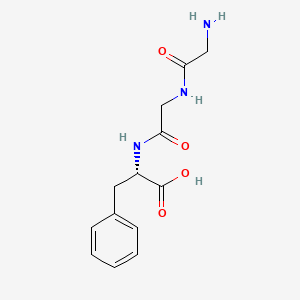
(S)-2-(2-(2-Aminoacetamido)acetamido)-3-phenylpropanoic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Nanomedicine and Drug Delivery
The Phe-Phe motif , which is a part of the gly-gly-phe compound, is utilized in nanomedicine for the self-assembly of short peptides into nanostructures and hydrogels . These structures are particularly useful in drug delivery systems due to their biocompatibility and ability to encapsulate and release drugs in a controlled manner. The self-assembled nanostructures can be engineered to target specific cells or tissues, enhancing the efficacy of therapeutic agents.
Biomaterials for Tissue Engineering
Gly-gly-phe-based peptides can form hydrogels that serve as scaffolds in tissue engineering . These hydrogels provide a three-dimensional matrix that supports cell attachment, proliferation, and differentiation. The biocompatible nature of these materials makes them ideal for creating tissue constructs that can be used for regenerative medicine.
Antioxidant Activity
Peptides containing the gly-gly-phe sequence have demonstrated antioxidant properties, which are beneficial in preventing oxidative stress-related diseases . These peptides can scavenge free radicals and chelate metal ions, thereby protecting cells from damage. This antioxidant activity is valuable in the development of nutraceuticals and functional foods.
Peptide Self-Assembly Studies
The gly-gly-phe compound is a model system for studying peptide self-assembly mechanisms . Understanding how peptides self-assemble into ordered structures is crucial for the design of new biomaterials and for gaining insights into the formation of amyloid fibrils associated with diseases like Alzheimer’s.
Diagnostic Tools
The unique physicochemical properties of gly-gly-phe-derived nanostructures can be exploited in the development of diagnostic tools . These structures can be functionalized with imaging agents or probes that allow for the early detection of diseases through various imaging techniques.
Therapeutic Paradigms
The self-assembling properties of gly-gly-phe peptides open up new therapeutic paradigms . For instance, they can be used to create nanocarriers for gene delivery or as part of immunotherapy strategies where they can help to modulate immune responses.
Safety And Hazards
Propiedades
IUPAC Name |
(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c14-7-11(17)15-8-12(18)16-10(13(19)20)6-9-4-2-1-3-5-9/h1-5,10H,6-8,14H2,(H,15,17)(H,16,18)(H,19,20)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJAOGBVWCYGHZ-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CNC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301308519 | |
| Record name | Glycylglycyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301308519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(2-(2-Aminoacetamido)acetamido)-3-phenylpropanoic acid | |
CAS RN |
6234-26-0 | |
| Record name | Glycylglycyl-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6234-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alanine, N-(N-glycylglycyl)-3-phenyl-, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006234260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycylglycyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301308519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Gly-Gly-Phe?
A1: The molecular formula of Gly-Gly-Phe is C12H15N3O4. Its molecular weight is 265.26 g/mol.
Q2: Is there any spectroscopic data available for Gly-Gly-Phe?
A2: Yes, several studies utilize spectroscopic techniques for structural analysis. [] For example, NMR spectroscopy has been extensively employed to study the conformation of Gly-Gly-Phe and its derivatives, particularly in the context of enkephalin analogs. []
Q3: What is the significance of the Gly-Gly-Phe sequence in opioid peptides?
A3: The Gly-Gly-Phe sequence is a key structural motif found in numerous opioid peptides, including enkephalins. [, , , , ] This tripeptide sequence is crucial for binding to opioid receptors. []
Q4: How do modifications to the Gly-Gly-Phe sequence affect opioid activity?
A4: Modifications to this sequence, such as N-terminal extensions, C-terminal extensions, and cyclization, significantly influence the activity, potency, and selectivity of enkephalin analogs for different opioid receptor subtypes (mu, delta, kappa). [, , ]
Q5: Why is the tyrosine residue preceding the Gly-Gly-Phe sequence in enkephalins considered important?
A6: The N-terminal tyrosine residue in enkephalins is essential for opioid activity. [, , ] Removing it or modifying it significantly diminishes the peptide's ability to bind to opioid receptors and elicit a biological response. [, , ]
Q6: Are there any studies investigating the effect of carbohydrate conjugation to the Gly-Gly-Phe sequence in enkephalins?
A7: Yes, researchers have synthesized O-glucopeptides by attaching a glucose molecule to the tyrosine residue of enkephalin analogs containing the Gly-Gly-Phe sequence. [] This modification was found to influence the biological activity and potentially the conformation of these opioid peptides. []
Q7: Does Gly-Gly-Phe itself bind to opioid receptors?
A8: While Gly-Gly-Phe is a crucial component of enkephalins that bind to opioid receptors, the tripeptide alone has a significantly lower affinity for these receptors compared to the full pentapeptide sequence. [, , , ]
Q8: How do enkephalins containing the Gly-Gly-Phe sequence interact with opioid receptors?
A9: Enkephalins, containing the Gly-Gly-Phe sequence, bind to opioid receptors on cell surfaces, primarily in the central and peripheral nervous systems. [, ] This binding triggers a cascade of intracellular events, including inhibition of adenylate cyclase activity, leading to downstream effects like pain relief. [, , , ]
Q9: What are the downstream effects of enkephalins binding to opioid receptors?
A10: Enkephalins, by binding to opioid receptors, primarily induce analgesia (pain relief). [, , , , , ] They also influence various physiological processes, including mood, stress response, and gastrointestinal motility. [, , , ]
Q10: Do enkephalins always inhibit spontaneous muscle contractions?
A11: While enkephalins are known for their inhibitory effects on muscle contractions, this is not universally true. [, ] For instance, FMRFamide (Phe-Met-Arg-Phe-NH2), a neuropeptide structurally similar to enkephalins, inhibits spontaneous contractions of the Aplysia anterior gizzard, but Met-enkephalin does not affect this activity. []
Q11: Does Gly-Gly-Phe possess any catalytic properties?
A12: Gly-Gly-Phe itself does not exhibit inherent catalytic activity. It is a substrate for enzymes like aminopeptidases and endopeptidases, which cleave peptide bonds. [, ]
Q12: What is the role of enzymes in processing peptides containing the Gly-Gly-Phe sequence?
A13: Enzymes like prohormone convertases (PC1 and PC2) and enkephalin aminopeptidases play crucial roles in processing larger precursor peptides containing the Gly-Gly-Phe sequence into active enkephalins. [, ] These enzymes exhibit specific cleavage sites, influencing the type and quantity of opioid peptides produced. [, ]
Q13: Can you elaborate on the proteolytic processing of proenkephalin?
A14: The proenkephalin precursor, containing multiple copies of the Gly-Gly-Phe sequence, undergoes a series of enzymatic cleavages by prohormone convertases (PC1 and PC2) to generate various enkephalin peptides. [] Research suggests that PC2 plays a more significant role than PC1 in the final steps of generating mature, active enkephalins. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



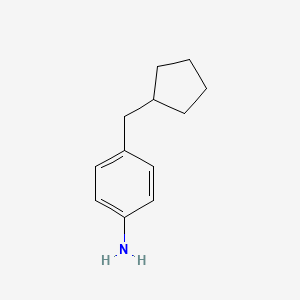


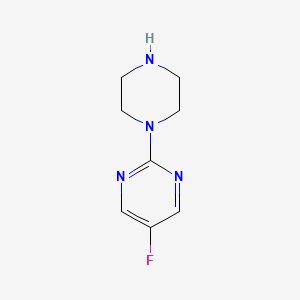

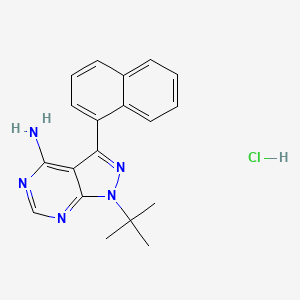
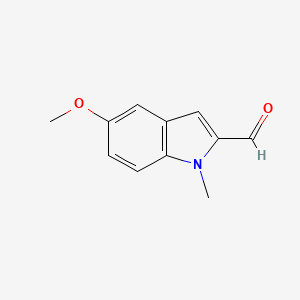

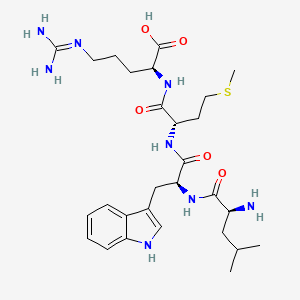
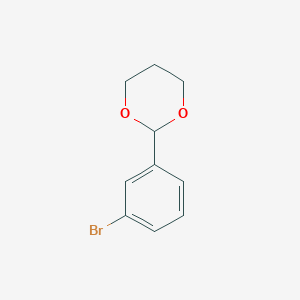
![N-[(Benzyloxy)carbonyl]-N-(carboxymethyl)glycine](/img/structure/B1336463.png)
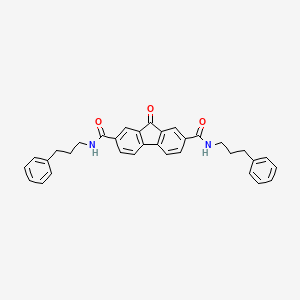
![3-[1,1'-biphenyl]-4-yl-2-[2-(3,4-dimethylphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B1336470.png)
![1-{[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid](/img/structure/B1336471.png)